molecular formula C18H15N3O5S2 B2540576 (E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 635294-49-4

(E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2540576
CAS No.: 635294-49-4
M. Wt: 417.45
InChI Key: FEGHOPXUUNDFTC-LFIBNONCSA-N
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Description

(E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H15N3O5S2 and its molecular weight is 417.45. The purity is usually 95%.
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Biological Activity

(E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a novel compound characterized by its unique structural features, which include a thiazolidinone ring, a furan moiety, and a nitrophenyl substituent. This combination suggests significant potential for various biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The molecular formula of this compound is C₁₄H₁₅N₃O₄S, with a molecular weight of approximately 366.42 g/mol. The presence of the morpholino group enhances its solubility and biological interaction potential, while the nitrophenyl group may contribute to its reactivity and biological efficacy due to its electron-withdrawing properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. Notably, derivatives of thiazolidinones have demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The nitrophenyl group enhances the antimicrobial properties through its electron-withdrawing effects, which may increase the compound's reactivity towards microbial targets.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. Similar thiazolidinone derivatives have been reported to inhibit cancer cell proliferation by affecting key signaling pathways involved in tumor growth . The structural features of this compound may facilitate interactions with proteins involved in cancer progression.

Molecular docking studies have indicated that this compound interacts favorably with various biological targets, particularly enzymes involved in bacterial cell wall synthesis. These interactions typically involve hydrogen bonding and hydrophobic contacts, which are crucial for their inhibitory action against microbial growth .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
(Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)Thiazolidinone coreAntimicrobial
(E)-3-(4-Bromophenyl)-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)-2-propen-1-oneContains phenyl and quinolineAnticancer
(E)-3-(3-Chlorophenyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-thiazolidin-4-oneThiazolidinone with pyrroleAntimicrobial

Case Studies

Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives for their biological activities. For instance, one study synthesized various thiazolidinones and assessed their antibacterial activity against Staphylococcus aureus and Escherichia coli, finding promising results that warrant further investigation into structure–activity relationships (SAR) .

Another study highlighted the anticancer potential of similar compounds, demonstrating that certain thiazolidinones could inhibit the proliferation of cancer cells by inducing apoptosis through modulation of cell cycle regulators .

Properties

IUPAC Name

(5E)-3-morpholin-4-yl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c22-17-16(28-18(27)20(17)19-7-9-25-10-8-19)11-14-5-6-15(26-14)12-1-3-13(4-2-12)21(23)24/h1-6,11H,7-10H2/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGHOPXUUNDFTC-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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